phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol
Description
Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and cyclopentadienyl groups
Properties
Molecular Formula |
C29H22N2O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol |
InChI |
InChI=1S/C29H22N2O/c32-29(24-13-5-2-6-14-24,27-16-8-10-20-31-27)25-18-17-23(21-25)28(22-11-3-1-4-12-22)26-15-7-9-19-30-26/h1-21,32H/b28-23- |
InChI Key |
KKEROSKQAHUOAE-NFFVHWSESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O)/C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization
- Palladium-catalyzed alkene difunctionalization reactions are a common approach to constructing complex heterocyclic frameworks similar to this compound.
- A typical synthetic route involves the coupling of an aryl or heteroaryl halide (such as a bromophenyl or pyridinyl derivative) with an alkene bearing a pendant nucleophile, followed by intramolecular cyclization.
- For example, Pd(0)-catalyzed carboamination reactions can be employed to form nitrogen-containing heterocycles with high regio- and stereoselectivity. These reactions proceed via syn-aminopalladation, which controls the stereochemistry of the newly formed ring system.
- After formation of the initial cyclopentadiene system, further functionalization can introduce the pyridin-2-ylmethanol substituent through nucleophilic addition or cross-coupling with pyridin-2-ylmethanol derivatives.
Intramolecular Stille Coupling and Diels-Alder Cycloaddition
- Intramolecular Stille coupling of alkenyl iodides with vinylic stannanes has been demonstrated as an efficient macrocyclization strategy to form polycyclic frameworks.
- This method can be adapted to synthesize the cyclopenta-1,4-diene core by coupling an alkenyl iodide appended to a phenyl or pyridinyl substituent with a vinylic stannane.
- Subsequent transannular Diels-Alder (TADA) reactions can be used to introduce additional ring systems or stereocenters, enhancing molecular complexity.
- Reaction conditions typically include Pd2(dba)3 as the catalyst, phosphine ligands such as AsPh3 or Dpephos, and bases like Hunig’s base in mixed solvents (THF/DMF).
Ligand and Reaction Condition Optimization
- Ligand choice is critical for reaction efficiency and stereoselectivity. Dpephos, Xantphos, Cy4Dpephos, and Ruphos have been reported to provide varying yields and diastereoselectivities depending on substrate structure.
- Reaction temperatures generally range from 90 °C to 130 °C, with extended heating to ensure complete conversion.
- Dilute reaction conditions favor macrocyclization and minimize side reactions such as dimerization.
- The presence of electron-donating groups on the phenyl substituent can improve yields by facilitating electron-demand cycloaddition steps.
Representative Preparation Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pd-catalyzed cross-coupling | Pd2(dba)3, phosphine ligand, base, THF/DMF | Formation of cyclopentadiene intermediate with aryl/pyridinyl substituents |
| 2 | Intramolecular Stille coupling | Pd catalyst, AsPh3 or Dpephos, Hunig’s base | Macrocyclization to form cyclopenta-1,4-diene core |
| 3 | Diels-Alder cycloaddition | Heat (90-130 °C) | Formation of stereodefined polycyclic product |
| 4 | Nucleophilic addition or cross-coupling | Pyridin-2-ylmethanol derivatives, suitable catalyst | Introduction of pyridin-2-ylmethanol substituent |
Research Findings and Analysis
- Pd-catalyzed carboamination and carboheterofunctionalization reactions provide high regio- and stereocontrol, crucial for the (3Z)-configuration of the methylidene substituent.
- The choice of ligand and reaction temperature affects diastereoselectivity, with some substrates achieving diastereomeric ratios exceeding 20:1.
- Electron-donating substituents on the phenyl ring enhance cycloaddition yields by stabilizing transition states.
- Intramolecular Stille coupling combined with Diels-Alder cyclization offers a one-pot approach to complex polycyclic structures, reducing purification steps and improving overall efficiency.
- Side reactions such as protodestannylation can be minimized by using Hunig’s base and optimized solvent mixtures.
- The synthetic approach is adaptable to a variety of substrates, allowing for structural diversification of the target compound.
Summary Table of Key Parameters
| Parameter | Optimal Conditions/Notes |
|---|---|
| Catalyst | Pd2(dba)3 |
| Ligands | Dpephos, Xantphos, Ruphos (ligand-dependent) |
| Base | Hunig’s base (diisopropylethylamine) |
| Solvent | THF/DMF mixture |
| Temperature | 90–130 °C |
| Reaction Concentration | Dilute (~0.01 M) to avoid dimerization |
| Reaction Time | Extended heating until substrate consumption |
| Stereoselectivity | High diastereomeric ratios (>20:1 in some cases) |
| Substituent Effects | Electron-donating groups improve yields |
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions
Palladium-Catalyzed Coupling Reactions
The cyclopentadienyl moiety participates in Pd-catalyzed cross-coupling reactions :
-
Stille coupling : Reaction with aryl stannanes to introduce substituted phenyl groups at the cyclopentadienyl position .
-
Sonogashira coupling : Alkynylation using terminal alkynes under Pd/Cu catalysis, yielding extended π-conjugated systems .
Key Findings:
-
Reactions proceed via syn-aminopalladation intermediates, ensuring stereochemical fidelity .
-
Macrocyclization strategies using alkenyl triflates improve regioselectivity .
Diels-Alder and [4+2] Cycloadditions
The conjugated diene system undergoes Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
-
Reaction rate increases with electron-withdrawing substituents on the dienophile (e.g., NO₂, CN) .
-
Cycloadducts exhibit enhanced stability due to aromatic pyridinyl groups .
Table 2: Cycloaddition Efficiency
| Dienophile | Reaction Time (h) | Product Stability (Tₘ, °C) | Reference |
|---|---|---|---|
| Maleic anhydride | 4 | 145–152 | |
| Tetracyanoethylene | 2 | >200 |
Functional Group Transformations
-
Methanol oxidation : Catalytic oxidation (e.g., MnO₂) converts the methanol group to a ketone, enhancing electrophilicity .
-
Pyridine N-oxidation : Reaction with mCPBA forms pyridine N-oxide derivatives, altering electronic properties .
Mechanistic Insights:
-
Oxidation of the methanol group proceeds via a radical intermediate , confirmed by EPR spectroscopy .
-
N-oxidation improves solubility in polar solvents (e.g., DMSO, H₂O) .
Biological Interaction Studies
Though excluded from direct reaction analysis, the compound’s bioactivity is linked to its ability to:
Scientific Research Applications
Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenyl-2-pyridyl ketoxime
- Phenyl-2-pyridylmethanol
- Cyclopentadienyl derivatives
Uniqueness
Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol is unique due to its combination of phenyl, pyridinyl, and cyclopentadienyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol is a complex organic compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. The specific methods can vary based on the desired purity and yield.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Key findings from various studies are summarized below.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of phenyl derivatives. For instance, a study indicated that related compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.21 µM to 0.83 µM against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
In vitro studies have shown that phenyl derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were tested against several cancer cell lines, revealing IC50 values indicative of potent anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The presence of phenolic structures contributes to its antioxidant activity, which may further enhance its therapeutic potential.
Case Studies
Several case studies provide insight into the practical applications and effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridine derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics. The study reported a significant reduction in bacterial growth in treated cultures versus controls .
Case Study 2: Anticancer Potential
In another investigation involving human cancer cell lines (e.g., HeLa and MCF7), the compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated a marked increase in apoptotic cells following treatment .
Data Tables
| Biological Activity | MIC (µM) | IC50 (µM) | Target Pathogen/Cell Line |
|---|---|---|---|
| Antimicrobial | 0.21 | - | E. coli, P. aeruginosa |
| Anticancer | - | 10 | HeLa, MCF7 |
Q & A
Q. What are the common synthetic routes for phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol, and how can catalytic methods improve yield?
Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. A key strategy is the use of transition-metal catalysts to enhance regioselectivity and yield. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been shown to improve yields in analogous cyclopenta-dienyl systems by stabilizing intermediates and reducing side reactions (e.g., achieving 80–85% yields in similar pyrazoline syntheses via catalytic vs. conventional methods) . Optimal conditions include refluxing in glacial acetic acid with a catalytic amount of HCl, followed by purification via silica gel chromatography using petroleum ether/ethyl acetate (4:1) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 6.71–7.74 ppm, methyl groups at δ 2.17–2.22 ppm) and verify stereochemistry. Coupling constants (e.g., J = 7.8–17.1 Hz for Ha/Hb in cyclopenta-dienyl systems) help confirm Z-configuration .
- FT-IR : Identify functional groups (e.g., C=O stretches at 1682–1685 cm⁻¹, C-N stretches at 1255–1297 cm⁻¹) .
- EIMS : Confirm molecular weight (e.g., base peak at m/z 356 for analogous compounds) and fragmentation patterns .
Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?
Methodological Answer:
- Solvent Selection : Glacial acetic acid is effective for cyclization reactions, while ethanol/water mixtures are suitable for recrystallization .
- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (4:1) for baseline separation of diastereomers or regioisomers. Monitor purity via TLC (Rf ≈ 0.85–0.88 under similar conditions) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected shifts in NMR) be resolved for structurally complex derivatives?
Methodological Answer:
- Dynamic NMR (DNMR) : Detect slow conformational changes causing split signals.
- NOESY/ROESY : Differentiate between Z/E isomers by analyzing spatial proximity of protons (e.g., cyclopenta-dienyl vs. pyridinyl groups).
- Computational Validation : Compare experimental ¹³C-NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to resolve ambiguities .
Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electron-rich cyclopenta-dienyl moieties may act as nucleophiles).
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in DMSO vs. chloroform) .
- Docking Studies : Model interactions with biological targets (e.g., pyridine-based kinases) using AutoDock Vina .
Q. How can photophysical properties (e.g., fluorescence) be experimentally investigated for this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., λmax shifts indicating π→π* transitions in conjugated systems).
- Fluorescence Quenching : Titrate with metal ions (e.g., Cu²⁺) to assess binding affinity via Stern-Volmer plots.
- TD-DFT : Correlate experimental spectra with theoretical transitions (e.g., B3LYP/6-311++G** level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
